5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a pyrazole-based compound characterized by a unique bis-heterocyclic structure. Its molecular formula is C₁₀H₁₄N₆ (molecular weight: 242.27 g/mol), featuring a pyrazole ring substituted with a methyl group at position 5 and a (1-methyl-1H-pyrazol-4-yl)methyl group at position 1 ().
Key structural attributes include:
- A central pyrazole ring with an amine group at position 2.
- A (1-methyl-1H-pyrazol-4-yl)methyl substituent at position 1, introducing a secondary pyrazole moiety with a methyl group at position 1 of the attached pyrazole ring.
The compound is cataloged under CAS number 1006319-23-8 and is typically available at 95% purity ().
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-methyl-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-7-3-9(10)12-14(7)6-8-4-11-13(2)5-8/h3-5H,6H2,1-2H3,(H2,10,12) |
InChI Key |
IWXHOIQLKWILLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CN(N=C2)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Purity |
|---|---|---|---|---|---|
| 5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (Target) | C₁₀H₁₄N₆ | 242.27 | 1006319-23-8 | - 5-Methyl pyrazole - (1-Methyl-1H-pyrazol-4-yl)methyl at N1 |
95% |
| 5-Methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine | C₉H₁₃N₅ | 191.24 | 1006319-23-8 | - 5-Methyl pyrazole - (4-Methyl-1H-pyrazol-1-yl)methyl at N1 |
95% |
| 5-Methyl-1-(3-methylbenzyl)-1H-pyrazol-3-amine | C₁₂H₁₅N₃ | 201.27 | 956729-21-8 | - 5-Methyl pyrazole - 3-Methylbenzyl at N1 |
95% |
| 1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | C₈H₁₀ClN₅ | 211.65 | 1006333-16-9 | - 5-Methyl pyrazole - (4-Chloro-1H-pyrazol-1-yl)methyl at N1 |
95% |
| 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine | C₈H₁₁N₅ | 177.21 | 1006472-91-8 | - 5-Methyl pyrazole - Unsubstituted pyrazolemethyl at N1 |
95% |
Key Differences and Implications
Substituent Position on Pyrazole Rings :
- The target compound has a methyl group at position 1 of the secondary pyrazole ring (1-methyl-1H-pyrazol-4-yl), whereas 5-Methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine substitutes methyl at position 4 (). This positional isomerism may alter hydrogen-bonding capacity and steric interactions in molecular recognition processes.
Aromatic vs.
Electron-Withdrawing Groups :
- The 4-chloro substituent in 1-[(4-Chloro-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine increases electron density at the pyrazole ring, possibly affecting reactivity and solubility ().
Molecular Weight and Complexity :
- The target compound has the highest molecular weight (242.27 g/mol ) due to its bis-pyrazole structure, which may influence pharmacokinetic properties such as membrane permeability compared to simpler analogs like 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine (177.21 g/mol) ().
Biological Activity
5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and therapeutic applications, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the formation of pyrazole rings through cyclization methods. The compound can be synthesized by reacting 5-methylpyrazole with various aldehydes and amines under acidic or basic conditions, often yielding derivatives that can be further modified to enhance biological activity .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.
- Mechanism of Action : These compounds often exert their effects by inhibiting specific kinases involved in cancer cell proliferation. For instance, derivatives containing the pyrazole moiety have been shown to inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with significant antiproliferative activity .
Antibacterial Activity
The antibacterial activity of this compound has also been explored. Studies indicate that pyrazole derivatives can inhibit bacterial growth and biofilm formation, which are critical for treating infections caused by resistant strains.
- Biofilm Inhibition : Compounds similar to this pyrazole derivative have demonstrated significant antibiofilm activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a potential application in treating chronic infections .
Anti-inflammatory Properties
In addition to anticancer and antibacterial activities, this compound exhibits anti-inflammatory effects. Research indicates that certain pyrazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
- Study on HepG2 Cells : A derivative was tested for its cytotoxic effects on HepG2 cells, showing a mean growth inhibition percentage of 54.25%, indicating its potential as an anticancer agent .
- Antibacterial Evaluations : Another study assessed a series of pyrazole derivatives for their antibacterial properties, revealing that some compounds significantly reduced biofilm formation in Staphylococcus aureus, highlighting their therapeutic promise against biofilm-associated infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
